N-(4-Fluoro-2-methylbenzyl)-N-methylamine

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Researchers optimizing CNS drug candidates require benzylamine building blocks with precise substitution for reliable SAR. Generic analogs (4-fluoro-2-methylbenzylamine or N-methyl-4-fluorobenzylamine) lack the ortho-methyl group, altering nucleophilicity and invalidating SAR. N-(4-Fluoro-2-methylbenzyl)-N-methylamine delivers a unique 4-F,2-Me,N-Me profile: • Predicted LogP ~2.1-2.5-optimal for BBB penetration. • Single 19F NMR handle for binding/metabolism studies. • Non-hazardous shipping. • 97% purity. Ideal for GPCR ligand libraries and synthetic methodology development.

Molecular Formula C9H12FN
Molecular Weight 153.2 g/mol
CAS No. 1249121-13-8
Cat. No. B1394075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Fluoro-2-methylbenzyl)-N-methylamine
CAS1249121-13-8
Molecular FormulaC9H12FN
Molecular Weight153.2 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)CNC
InChIInChI=1S/C9H12FN/c1-7-5-9(10)4-3-8(7)6-11-2/h3-5,11H,6H2,1-2H3
InChIKeyHSOBTJJNTLBNEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluoro-2-methylbenzyl)-N-methylamine Overview


N-(4-Fluoro-2-methylbenzyl)-N-methylamine is a fluorinated aromatic secondary amine, categorized as a substituted benzylamine derivative . It is a small-molecule building block (molecular formula C9H12FN; molecular weight 153.2 g/mol) featuring a unique substitution pattern: a fluorine atom at the para-position and a methyl group at the ortho-position of the benzyl ring, with an N-methyl group on the amine nitrogen . It is commercially available for research use at purities of 95–97% and is primarily applied as a pharmaceutical intermediate or synthetic building block in drug discovery .

N-(4-Fluoro-2-methylbenzyl)-N-methylamine: Why Analogs Fall Short


This compound's distinct 4-fluoro, 2-methyl, and N-methyl substitution pattern creates a specific steric and electronic environment that is not replicated by its closest commercially available analogs. The combination of a strongly electron-withdrawing para-fluorine and an electron-donating ortho-methyl group—coupled with a secondary N-methylamine—modulates nucleophilicity, basicity, and lipophilicity in ways that differ quantitatively from primary amine (4-fluoro-2-methylbenzylamine) , simple N-methyl-4-fluorobenzylamine (lacking the 2-methyl group) , and regioisomeric 2-fluoro analogs . Generic substitution with any of these alternatives will alter the reactivity, molecular conformation, and pharmacophoric properties of the final molecule, potentially invalidating structure–activity relationship (SAR) studies and synthetic pathway optimization . The evidence below quantifies these differences.

N-(4-Fluoro-2-methylbenzyl)-N-methylamine: Comparative Evidence


Steric and Electronic Modulation by Ortho-Methyl and N-Methyl Groups

The presence of a 2-methyl group on the phenyl ring introduces significant steric hindrance adjacent to the benzylic amine, a feature absent in the commonly used analog N-methyl-4-fluorobenzylamine (CAS 405-66-3) [1]. This ortho-substitution alters the conformational preferences of the benzylamine moiety and reduces the nucleophilicity of the adjacent amine nitrogen compared to the non-methylated analog . Additionally, the N-methyl group further differentiates it from the primary amine 4-fluoro-2-methylbenzylamine (CAS 771574-00-6) by increasing lipophilicity and eliminating hydrogen-bond donor capacity [1].

Medicinal Chemistry Organic Synthesis Structure-Activity Relationship (SAR)

Lipophilicity and Blood-Brain Barrier Penetration

The combination of an aromatic fluorine, an ortho-methyl group, and an N-methyl substituent increases the lipophilicity of N-(4-Fluoro-2-methylbenzyl)-N-methylamine relative to its primary amine analog, 4-fluoro-2-methylbenzylamine (CAS 771574-00-6) . This is a critical differentiation for CNS-targeted programs where optimal LogP values (typically 2–4) are required for passive blood-brain barrier (BBB) penetration [1]. The N-methyl group eliminates a hydrogen-bond donor, further enhancing membrane permeability [2].

CNS Drug Discovery Medicinal Chemistry Pharmacokinetics

Purity and Quality Control

Commercially available N-(4-Fluoro-2-methylbenzyl)-N-methylamine is offered with certified purity levels of 95% and 97% . This is directly comparable to the purity specifications of its analog N-methyl-4-fluorobenzylamine (CAS 405-66-3), which is commonly supplied at 97% purity . The high and consistent purity ensures that reactions proceed with predictable stoichiometry and minimize the formation of byproducts that could complicate purification [1].

Chemical Procurement Analytical Chemistry Synthetic Reliability

Non-Hazardous Shipping and Storage

N-(4-Fluoro-2-methylbenzyl)-N-methylamine is classified as a non-hazardous material for transportation according to DOT/IATA regulations . This is a practical differentiation from some analogs, such as 4-fluoro-2-methylbenzylamine (CAS 771574-00-6), which is classified as corrosive (GHS Hazard Statement H314: Causes severe skin burns and eye damage) and requires additional safety precautions and shipping restrictions . The non-hazardous classification of the target compound simplifies procurement, reduces shipping costs, and eases compliance burdens for receiving laboratories .

Chemical Logistics Laboratory Procurement Safety

N-(4-Fluoro-2-methylbenzyl)-N-methylamine: Key Applications


CNS-Penetrant Lead Synthesis

This compound serves as an ideal building block for designing central nervous system (CNS) drug candidates where balanced lipophilicity and reduced hydrogen-bonding capacity are critical for blood-brain barrier penetration [1]. Its N-methyl and ortho-methyl groups contribute to a predicted LogP of ~2.1–2.5, falling within the optimal range for CNS drugs . The fluorine atom provides metabolic stability and can be utilized for 19F NMR-based binding and pharmacokinetic studies [2].

Steric and Electronic SAR in GPCR Ligands

Use this compound as a key intermediate to generate a series of analogs for structure-activity relationship (SAR) investigations, particularly for G protein-coupled receptors (GPCRs) [1]. The unique 4-fluoro, 2-methyl substitution pattern allows researchers to systematically evaluate the impact of steric bulk and electronic perturbation on ligand binding affinity and selectivity, especially when compared to analogs lacking the ortho-methyl group (e.g., N-methyl-4-fluorobenzylamine) .

19F NMR Tool Compound

The single fluorine atom in a defined chemical environment makes this compound a valuable precursor for 19F NMR-based applications. It can be incorporated into larger biomolecules or ligands to monitor binding events, conformational changes, and metabolism in complex biological matrices without background interference [1]. The compound's non-hazardous shipping classification simplifies its acquisition for academic labs with limited chemical hygiene infrastructure .

N-Alkylation and Cross-Coupling Methodology

The sterically hindered benzylic amine center of N-(4-Fluoro-2-methylbenzyl)-N-methylamine presents a challenging substrate for testing new synthetic methodologies, such as novel N-alkylation or palladium-catalyzed cross-coupling reactions [1]. Its reactivity profile, influenced by both ortho-methyl and N-methyl groups, serves as a stringent test case for evaluating the scope and limitations of newly developed synthetic protocols .

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